

# Long-Acting Lenacapavir Demonstrates Robust and Sustained HIV Prophylaxis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lenacapavir |           |
| Cat. No.:            | B607743     | Get Quote |

A comprehensive review of preclinical data highlights the pharmacokinetic and efficacy profile of subcutaneous **lenacapavir**, positioning it as a potent long-acting agent for HIV prevention. Comparative analysis with other long-acting antiretrovirals, cabotegravir and islatravir, in similar non-human primate models underscores the potential of this novel capsid inhibitor.

Researchers and drug development professionals now have access to a growing body of evidence from animal studies confirming the long-acting subcutaneous delivery of **lenacapavir**, a first-in-class HIV capsid inhibitor. These studies, primarily conducted in macaque models, provide critical preclinical data supporting its ongoing clinical development for pre-exposure prophylaxis (PrEP).

**Lenacapavir**, administered subcutaneously, has been shown to provide sustained plasma concentrations, leading to high rates of protection against repeated rectal and intravenous challenges with simian-human immunodeficiency virus (SHIV) and simian-tropic HIV (stHIV), respectively.[1][2][3][4] This comparison guide summarizes the key findings from these pivotal animal studies and provides a comparative look at other long-acting antiretrovirals, cabotegravir and islatravir, to offer a broader perspective for the scientific community.

# Comparative Pharmacokinetics of Long-Acting Antiretrovirals in Macaques

The pharmacokinetic profiles of **lenacapavir**, cabotegravir, and islatravir have been characterized in macaque models to determine their potential for long-acting administration.



The following table summarizes key pharmacokinetic parameters from these studies.

| Drug         | Dosing Regimen                                                     | Animal Model    | Key<br>Pharmacokinetic<br>Findings                                                                                                                                                          |
|--------------|--------------------------------------------------------------------|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lenacapavir  | Single subcutaneous injection (ranging from 5 to 75 mg/kg)         | Rhesus macaques | Dose-proportional increases in plasma drug levels with sustained durability.[2]                                                                                                             |
| Cabotegravir | Intramuscular<br>injections (e.g., 50<br>mg/kg every 4 weeks)      | Rhesus macaques | Maintained plasma concentrations similar to those in human clinical trials, with trough concentrations exceeding the protein- adjusted 90% inhibitory concentration (PA- IC90).[1][2][3][5] |
| Islatravir   | Weekly oral gavage<br>(e.g., 3.9 mg/kg) or<br>subcutaneous implant | Rhesus macaques | Oral administration demonstrated a long half-life. Implants provided sustained plasma concentrations above efficacious levels for PrEP.[6][7] [8][9]                                        |

### **Efficacy in Non-Human Primate Challenge Models**

The protective efficacy of these long-acting antiretrovirals has been evaluated in stringent macaque models using various challenge routes that mimic human HIV transmission.



| Drug         | Animal Model                 | Challenge Virus & Route                     | Efficacy                                                                                                                                                                                         |
|--------------|------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lenacapavir  | Pigtail & Rhesus<br>macaques | stHIV (intravenous),<br>SHIV (rectal)       | Complete protection in all lenacapavir-treated animals against intravenous stHIV challenge.[1] Significant protection against high-dose single rectal SHIV challenge.[2][3][4]                   |
| Cabotegravir | Rhesus macaques              | SIV (intravenous),<br>SHIV (rectal, penile) | 88% protection against intravenous SIV challenge.[1][2] High efficacy (94.4%) against repeated penile SHIV exposures and complete protection against repeated low- dose rectal challenges.[3][5] |
| Islatravir   | Rhesus & female<br>macaques  | SIV (intravenous),<br>SHIV (vaginal)        | Two or more weekly oral doses provided complete protection against intravenous SIV challenge.[6][7] Implants protected 5 out of 6 female macaques from repeated vaginal SHIV challenges.[10]     |

### **Experimental Protocols**



## Lenacapavir Subcutaneous Administration and SHIV Challenge

- Animal Model: Adult male rhesus macaques (Macaca mulatta).
- Drug Administration: A single subcutaneous injection of lenacapavir at doses of 5, 10, 20, 50, or 75 mg/kg.[3]
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure plasma lenacapavir concentrations.
- Viral Challenge: Seven weeks after lenacapavir administration, a subset of animals were challenged intrarectally with a high dose of SHIV-SF162P3.[3]
- Efficacy Assessment: Protective efficacy was determined by monitoring for plasma viral RNA and seroconversion.[3]

## Cabotegravir Intramuscular Administration and SIV Challenge

- Animal Model: Adult male rhesus macaques (Macaca mulatta).
- Drug Administration: Intramuscular injections of cabotegravir long-acting (CAB LA) at a dose of 50 mg/kg. Different dosing schedules were evaluated, including injections at week 0 and week 4, or a single injection at week 0.[1][2]
- Viral Challenge: At week 2, all macaques were challenged intravenously with SIVmac251.[1]
   [2]
- Efficacy Assessment: Plasma SIV RNA was monitored weekly to determine infection status. [1][2]

#### Islatravir Oral Administration and SIV Challenge

Animal Model: Rhesus macaques.



- Drug Administration: Islatravir was administered via oral gavage at a dose of 3.9 mg/kg. The study involved different stages with one, two, three, or four weekly doses. The first dose was administered 24 hours after the viral challenge.[6][7]
- Viral Challenge: Animals were challenged intravenously with SIVmac251.[6][7]
- Efficacy Assessment: Infection was monitored by detecting plasma viremia.[6][7]

### **Visualizing Experimental Workflows**



Click to download full resolution via product page

Caption: Experimental workflow for subcutaneous **lenacapavir** administration and SHIV challenge in macaques.



Click to download full resolution via product page



Caption: Experimental workflow for intramuscular cabotegravir administration and SIV challenge in macaques.



Click to download full resolution via product page

Caption: Experimental workflow for oral islatravir as post-exposure prophylaxis after SIV challenge in macaques.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabotegravir long acting injection protects macaques against intravenous challenge with SIVmac251 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabotegravir Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model [jci.org]
- 5. Cabotegravir long-acting for HIV-1 prevention.....Long-acting rilpivirine for HIV prevention [natap.org]
- 6. Weekly Islatravir Protects Monkeys Against IV Challenge With SIV [natap.org]
- 7. Effectiveness of islatravir post-exposure prophylaxis after intravenous challenge with simian immunodeficiency virus in rhesus macaques PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. Pharmacokinetic Study of Islatravir and Etonogestrel Implants in Macaques PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaginal PrEP Efficacy of Biodegradable Islatravir Implants in Macaques Islatravir Implant Protects Macaques From Vaginal SHIV Infection [natap.org]
- To cite this document: BenchChem. [Long-Acting Lenacapavir Demonstrates Robust and Sustained HIV Prophylaxis in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607743#confirming-the-long-acting-subcutaneous-delivery-of-lenacapavir-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com